Phosphorous Acid Trioleyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris(octadec-9-enyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H105O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58(56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULKPMBZSVVAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

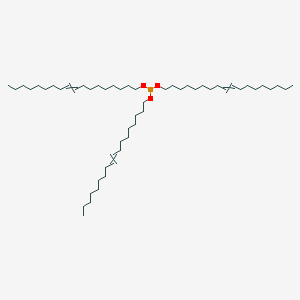

CCCCCCCCC=CCCCCCCCCOP(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H105O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00710036 | |

| Record name | Trioctadec-9-en-1-yl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

833.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13023-13-7 | |

| Record name | Trioctadec-9-en-1-yl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Phosphorous Acid Trioleyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of phosphorous acid trioleyl ester, also known as trioleyl phosphite. This document details the common synthetic routes and the analytical techniques typically employed for its characterization, addressing the core requirements of professionals in research and development.

Introduction

This compound (Trioleyl Phosphite) is an organic phosphite ester with the chemical formula C₅₄H₁₀₅O₃P. It consists of a central phosphorus atom bonded to three oleyl groups through ester linkages. The oleyl group is derived from oleyl alcohol, an 18-carbon unsaturated fatty alcohol. Due to its long, hydrophobic alkyl chains, trioleyl phosphite exhibits distinct physical and chemical properties, making it a subject of interest in various chemical applications, including as a stabilizer, antioxidant, and a synthetic intermediate.

Table 1: Physicochemical Properties of Trioleyl Phosphite

| Property | Value | Reference |

| Molecular Formula | C₅₄H₁₀₅O₃P | [1] |

| Molecular Weight | 833.4 g/mol | [1] |

| IUPAC Name | tris[(9E)-octadec-9-en-1-yl] phosphite | [1] |

| CAS Number | 13023-13-7 | [2] |

| Appearance | Colorless to light orange/yellow clear liquid | [2] |

Synthesis of Trioleyl Phosphite

The synthesis of trioleyl phosphite is typically achieved through the reaction of phosphorus trichloride (PCl₃) with oleyl alcohol. This reaction is a standard method for the formation of phosphite esters. An alternative approach involves the transesterification of a simpler trialkyl phosphite with oleyl alcohol.

Synthesis via Phosphorus Trichloride

The most common and direct method for synthesizing trioleyl phosphite involves the reaction of phosphorus trichloride with three equivalents of oleyl alcohol. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise lead to side reactions.

Caption: General workflow for the synthesis of trioleyl phosphite.

Experimental Protocol (Generalized):

-

Preparation: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with oleyl alcohol (3.0 equivalents) and a suitable inert solvent (e.g., toluene, hexane). An amine base, such as triethylamine or pyridine (3.0-3.3 equivalents), is added to the flask[4]. The flask is cooled in an ice-water bath to 0-5°C.

-

Reaction: Phosphorus trichloride (1.0 equivalent), dissolved in the same inert solvent, is added dropwise to the stirred solution of oleyl alcohol and base over a period of 1-2 hours, maintaining the temperature below 10°C.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature. The precipitated amine hydrochloride salt is removed by filtration. The filtrate is then washed sequentially with water and brine to remove any remaining water-soluble impurities.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude trioleyl phosphite. Due to its high molecular weight and potential for decomposition at high temperatures, purification by distillation may be challenging. Other purification techniques like column chromatography may be employed if necessary.

Table 2: Representative Reaction Parameters for Trialkyl Phosphite Synthesis

| Parameter | Condition | Rationale | Reference |

| Stoichiometry (Alcohol:PCl₃:Base) | 3 : 1 : 3-3.3 | Ensures complete reaction of PCl₃ and neutralization of HCl. | [4] |

| Solvent | Inert (e.g., Toluene, Hexane) | Provides a medium for the reaction and facilitates temperature control. | [3][5] |

| Base | Tertiary Amine (e.g., Triethylamine) | Acts as an acid scavenger to prevent side reactions. | [6] |

| Temperature | 0-10°C (addition), Room Temp (stirring) | Controls the exothermic reaction and minimizes side product formation. | [7] |

| Purification | Filtration, Washing, Solvent Removal | Removes byproducts and isolates the desired product. | [3][8] |

Synthesis via Transesterification

An alternative route to trioleyl phosphite is through the transesterification of a lower molecular weight trialkyl phosphite (e.g., trimethyl phosphite or triethyl phosphite) with oleyl alcohol. This reaction is typically catalyzed by a base, such as sodium methoxide, and driven to completion by the removal of the lower boiling point alcohol byproduct.

Caption: Transesterification route for the synthesis of trioleyl phosphite.

Characterization of Trioleyl Phosphite

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of trioleyl phosphite.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the oleyl group. These include signals for the terminal methyl group, the long methylene chain, the protons adjacent to the oxygen atom, and the vinylic protons of the double bond.

-

¹³C NMR: The carbon-13 NMR spectrum will provide information on the different carbon environments in the molecule. Key signals would include those for the carbons of the double bond, the carbon attached to the oxygen, the long aliphatic chain, and the terminal methyl group. A ¹³C NMR spectrum for trioleyl phosphite has been reported to be available from Tokyo Kasei Kogyo Company, Ltd.[1].

-

³¹P NMR: Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds. Trialkyl phosphites typically exhibit a single resonance in the ³¹P NMR spectrum. For triethyl phosphite, this signal appears around +139 ppm[6]. A similar chemical shift is expected for trioleyl phosphite.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for Trioleyl Phosphite (based on oleyl alcohol and general phosphite ester data)

| Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| -CH=CH- | ~5.34 | ~129-130 |

| -CH₂-O-P | ~3.9-4.1 (multiplet) | ~62-64 |

| -CH₂-CH= | ~2.01 | ~27 |

| -(CH₂)n- | ~1.2-1.4 | ~22-32 |

| -CH₃ | ~0.88 (triplet) | ~14 |

Note: These are estimated values and may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in trioleyl phosphite. Key expected absorption bands are listed below.

Table 4: Expected IR Absorption Bands for Trioleyl Phosphite

| Functional Group | Expected Wavenumber (cm⁻¹) |

| P-O-C stretch | 1020-1050 (strong) |

| C-H stretch (alkane) | 2850-2960 |

| C=C stretch (alkene) | ~1650 |

| =C-H stretch (alkene) | ~3005 |

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of trioleyl phosphite and to study its fragmentation patterns. The expected exact mass is 832.7801 g/mol [1].

Conclusion

The synthesis of this compound can be effectively achieved through the reaction of phosphorus trichloride with oleyl alcohol in the presence of a base, or via a transesterification reaction. While detailed, specific experimental protocols and complete characterization data for trioleyl phosphite are not widely published, established methods for the synthesis and characterization of analogous trialkyl phosphites provide a strong framework for its preparation and analysis. The characterization is typically accomplished using a suite of spectroscopic techniques, including ¹H, ¹³C, and ³¹P NMR, as well as IR spectroscopy and mass spectrometry. This guide provides the foundational knowledge for researchers and professionals to approach the synthesis and characterization of this long-chain phosphite ester.

References

- 1. Trioleyl Phosphite (so called) | C54H105O3P | CID 14121746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trioleyl Phosphite 13023-13-7 | TCI AMERICA [tcichemicals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]

- 5. CN1724546A - Production method of triethyl phosphite - Google Patents [patents.google.com]

- 6. Triethyl phosphite - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. US2863905A - Recovery and purification of trialkyl phosphites - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Trioleyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trioleyl phosphite, with the chemical formula C₅₄H₁₀₅O₃P, is a high molecular weight organophosphorus compound.[1] Primarily utilized as a phosphite antioxidant and stabilizer in polymer formulations, its physicochemical properties are of considerable interest in material science and related fields.[2][3] While not a conventional active pharmaceutical ingredient, its role as a potential excipient or in drug delivery systems warrants a thorough understanding of its physical and chemical characteristics. This guide provides a comprehensive overview of the known physicochemical properties of trioleyl phosphite, details relevant experimental protocols for their determination, and presents logical workflows for its synthesis and analysis.

Physicochemical Properties

Table 1: General and Physical Properties of Trioleyl Phosphite

| Property | Value | Source |

| IUPAC Name | tris[(E)-octadec-9-enyl] phosphite | [1] |

| Molecular Formula | C₅₄H₁₀₅O₃P | [1] |

| Molecular Weight | 833.4 g/mol | [1] |

| Appearance | Colorless to light orange/yellow clear liquid | TCI America |

| Specific Gravity (20/20 °C) | 0.88 | TCI America |

| Refractive Index (n20/D) | 1.47 | TCI America |

| Flash Point | 225 °C | TCI America |

Table 2: Computed Properties of Trioleyl Phosphite

| Property | Value | Source |

| XLogP3 | 23.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 51 | [1] |

| Exact Mass | 832.78013420 Da | [1] |

| Monoisotopic Mass | 832.78013420 Da | [1] |

| Topological Polar Surface Area | 27.7 Ų | [1] |

| Heavy Atom Count | 58 | [1] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of viscous, high molecular weight liquids like trioleyl phosphite are crucial for accurate characterization. Below are methodologies for key experiments.

Determination of Specific Gravity

The specific gravity of trioleyl phosphite can be determined using the pycnometer or hydrometer method.

-

Objective: To measure the ratio of the density of trioleyl phosphite to the density of a reference substance, typically water.

-

Methodology (Pycnometer):

-

A clean, dry pycnometer (specific gravity bottle) of a known volume is weighed empty (m₁).

-

The pycnometer is filled with distilled water at a controlled temperature (e.g., 20°C) and weighed (m₂).

-

The pycnometer is emptied, dried, and then filled with trioleyl phosphite at the same controlled temperature and weighed (m₃).

-

The specific gravity (SG) is calculated using the formula: SG = (m₃ - m₁) / (m₂ - m₁).

-

-

Methodology (Hydrometer):

-

A sample of trioleyl phosphite is placed in a graduated cylinder of sufficient depth to allow a hydrometer to float freely.

-

The liquid is brought to a specified temperature (e.g., 20°C).

-

The hydrometer is gently lowered into the liquid.

-

The specific gravity is read directly from the scale on the hydrometer stem at the point where the surface of the liquid meets the scale.[4][5][6]

-

Determination of Refractive Index

The refractive index of viscous liquids like trioleyl phosphite can be measured using a refractometer, following a standard method such as ASTM D1747.[7]

-

Objective: To measure the extent to which light is refracted when passing through the substance.

-

Apparatus: Abbe refractometer with a circulating bath for temperature control.

-

Methodology:

-

The refractometer prisms are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

The circulating bath is set to the desired temperature (e.g., 20°C) and allowed to equilibrate with the prisms.

-

A few drops of the trioleyl phosphite sample are placed on the lower prism.

-

The prisms are closed and locked.

-

The light source is positioned, and the eyepiece is adjusted to view the crosshairs.

-

The measurement knob is turned until the boundary line between the light and dark fields is centered on the crosshairs.

-

The refractive index is read from the instrument's scale.[8][9]

-

Synthesis of Trialkyl Phosphites (General Protocol)

-

Objective: To synthesize a trialkyl phosphite from an alcohol and phosphorus trichloride.

-

Reaction: PCl₃ + 3 R-OH + 3 Base → P(OR)₃ + 3 Base·HCl

-

Methodology:

-

The alcohol (e.g., oleyl alcohol) and a base (e.g., pyridine or a tertiary amine) are dissolved in an inert, dry solvent (e.g., hexane or toluene) in a reaction vessel equipped with a stirrer, dropping funnel, and a condenser, under an inert atmosphere (e.g., nitrogen or argon).[11]

-

The vessel is cooled in an ice bath.

-

A solution of phosphorus trichloride in the same solvent is added dropwise from the dropping funnel with vigorous stirring, maintaining a low temperature.[11]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently refluxed to ensure the reaction goes to completion.

-

The precipitated base hydrochloride salt is removed by filtration.[11]

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude trialkyl phosphite can be purified by vacuum distillation, though for a high molecular weight compound like trioleyl phosphite, other purification methods like column chromatography may be necessary.

-

Mandatory Visualizations

Diagram 1: Generalized Synthesis of Trialkyl Phosphites

References

- 1. Trioleyl Phosphite (so called) | C54H105O3P | CID 14121746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. Trioleyl Phosphite | Polysil [polycil.co.uk]

- 4. Exp. no.1 density and specific gravity by hydrometer and weight | PDF [slideshare.net]

- 5. 3 Ways to Test the Specific Gravity of Liquids - wikiHow [wikihow.com]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. kaycantest.com [kaycantest.com]

- 9. scribd.com [scribd.com]

- 10. Triethyl phosphite - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Antioxidant Mechanism of Phosphorous Acid Trioleyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorous acid trioleyl ester, also known as trioleyl phosphite, is a lipophilic organophosphite that functions as a highly effective secondary antioxidant. Its primary mechanism of action involves the non-radical decomposition of hydroperoxides, which are key intermediates in oxidative degradation pathways. By converting these reactive species into stable alcohols, trioleyl phosphite plays a crucial role in inhibiting the propagation of autoxidation chain reactions. This technical guide provides a comprehensive overview of the core antioxidant mechanism of trioleyl phosphite, supported by experimental protocols and data presentation, to aid researchers and professionals in the fields of chemistry, materials science, and drug development in understanding and utilizing its stabilizing properties.

Introduction: The Role of Secondary Antioxidants

Oxidative degradation is a significant challenge across various industries, from polymer manufacturing to pharmaceutical formulation, leading to the deterioration of material properties and the loss of product efficacy. This process is often a free-radical chain reaction involving initiation, propagation, and termination steps. Primary antioxidants, such as hindered phenols, function by scavenging free radicals, thereby interrupting the propagation phase.[1]

Secondary antioxidants, also known as peroxide decomposers, operate through a complementary mechanism. They target and decompose hydroperoxides (ROOH), which are formed during the propagation stage and can otherwise break down into highly reactive and damaging alkoxy (RO•) and hydroxyl (•OH) radicals.[2][3] Phosphite esters, including trioleyl phosphite, are a prominent class of secondary antioxidants valued for their efficacy in this role.[1][4]

Core Mechanism of Action of Trioleyl Phosphite

The antioxidant activity of trioleyl phosphite is centered on its ability to reduce hydroperoxides to their corresponding stable alcohols. This reaction involves the oxidation of the trivalent phosphorus atom in the phosphite ester to a pentavalent state, forming a phosphate ester.[2]

The overall stoichiometric reaction can be represented as:

P(OR)₃ + R'OOH → O=P(OR)₃ + R'OH

Where:

-

P(OR)₃ is Trioleyl Phosphite

-

R'OOH is a lipid hydroperoxide

-

O=P(OR)₃ is Trioleyl Phosphate

-

R'OH is a stable lipid alcohol

This process effectively neutralizes the hydroperoxide, preventing its homolytic cleavage into destructive free radicals and thus terminating the oxidative chain reaction.

dot graph TD { node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; A[Lipid Radical (L•)] --"O₂"--> B[Lipid Peroxyl Radical (LOO•)]; B --"Lipid (LH)"--> C{Lipid Hydroperoxide (LOOH)}; C --"Trioleyl Phosphite P(OR)₃"--> D[Stable Lipid Alcohol (LOH)]; C --"Heat, Metal Ions"--> E["Alkoxyl Radical (LO•)+Hydroxyl Radical (•OH)"]; E --> F[Further Oxidation]; subgraph "Oxidative Chain Reaction" A; B; C; E; F; end subgraph "Intervention by Trioleyl Phosphite" style "Intervention by Trioleyl Phosphite" fill:#F1F3F4,stroke:#5F6368 C --"Decomposition"--> D; end

} caption: "Antioxidant Mechanism of Trioleyl Phosphite"

Synergistic Effects with Primary Antioxidants

Trioleyl phosphite exhibits a powerful synergistic effect when used in combination with primary antioxidants like hindered phenols (e.g., α-tocopherol).[5][6][7][8][9][10] The primary antioxidant scavenges peroxyl radicals, forming a hydroperoxide in the process. The trioleyl phosphite then decomposes this hydroperoxide, preventing it from initiating new radical chains and regenerating the primary antioxidant in some cases. This dual action provides a more comprehensive stabilization of the material than either antioxidant could achieve alone.[1]

dot graph G { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];

} caption: "Synergism of Trioleyl Phosphite and Primary Antioxidants"

Quantitative Data on Antioxidant Efficacy

While specific quantitative data for trioleyl phosphite is not extensively published in readily available literature, the efficacy of phosphite esters as secondary antioxidants is well-documented in the context of polymer stabilization. The performance of trioleyl phosphite can be inferred from data on similar long-chain alkyl phosphites. Key performance indicators are often determined using accelerated aging and oxidation stability tests.

Table 1: Illustrative Performance Data for Phosphite Antioxidants

| Test Method | Parameter Measured | Typical Result for Phosphite Antioxidants | Reference |

| Rancimat | Oxidative Stability Index (OSI) / Induction Period (IP) | Significant increase in induction time compared to control. | [3][4][8][11][12][13][14][15][16] |

| Peroxide Value (PV) | Concentration of hydroperoxides | Reduction in the rate of peroxide value increase over time. | [5] |

| DPPH Assay | Radical Scavenging Activity (IC50) | Moderate activity, as it is not a primary radical scavenger. | |

| ABTS Assay | Radical Scavenging Activity (Trolox Equivalents) | Moderate activity, as it is not a primary radical scavenger. |

Note: The actual quantitative values will vary depending on the specific substrate, temperature, concentration of the antioxidant, and the presence of other additives.

Experimental Protocols

To evaluate the antioxidant efficacy of trioleyl phosphite, several standardized experimental protocols can be employed. Given its lipophilic nature, methods suitable for oils and fats are most appropriate.

Rancimat Test for Oxidative Stability

The Rancimat method is an accelerated oxidation test that determines the oxidative stability of fats and oils.[3][4][8][11][12][13][14][15][16]

Methodology:

-

Sample Preparation: Prepare a series of oil samples (e.g., oleic acid or a model lipid system) containing varying concentrations of trioleyl phosphite. A control sample with no antioxidant should also be prepared.

-

Instrumentation: Use a Rancimat instrument, which consists of a heating block, reaction vessels, and a measuring vessel containing deionized water with a conductivity electrode.

-

Procedure:

-

Weigh a precise amount of the oil sample (typically 3 g) into a reaction vessel.

-

Place the reaction vessel into the heating block set to a specific temperature (e.g., 110 °C).

-

Pass a constant stream of purified air through the oil sample.

-

The volatile oxidation products are carried by the air into the measuring vessel, where they dissolve in the deionized water and increase its conductivity.

-

-

Data Analysis: The instrument records the conductivity over time. The induction period (or Oxidative Stability Index - OSI) is the time until a rapid increase in conductivity is observed, indicating the onset of rapid oxidation.

-

Evaluation: Compare the induction periods of the samples containing trioleyl phosphite to the control. A longer induction period indicates greater oxidative stability.

dot graph G { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; A [label="Oil Sample +Trioleyl Phosphite"]; B [label="Rancimat Instrument(Heated Block + Airflow)"]; C [label="Volatile Oxidation Products"]; D [label="Conductivity Measurement"]; E [label="Induction Period (OSI)"];

} caption: "Rancimat Test Workflow"

Peroxide Value (PV) Determination

This method measures the concentration of peroxides and hydroperoxides in a lipid sample over time, providing a direct measure of the extent of primary oxidation.

Methodology:

-

Sample Preparation: Prepare oil samples with and without trioleyl phosphite and store them under accelerated aging conditions (e.g., elevated temperature in the dark).

-

Procedure (Iodometric Titration):

-

Dissolve a known weight of the oil sample in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform or isooctane).

-

Add a saturated solution of potassium iodide (KI). The peroxides in the oil will oxidize the iodide ions to iodine.

-

Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The endpoint is the disappearance of the blue color.

-

-

Calculation: The peroxide value is calculated based on the volume of titrant used and is expressed in milliequivalents of active oxygen per kilogram of oil (meq/kg).

-

Evaluation: Plot the peroxide value against storage time. A lower rate of increase in the PV for the sample containing trioleyl phosphite indicates its antioxidant activity.

31P NMR Spectroscopy for Monitoring Oxidation

31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique to directly observe the conversion of trioleyl phosphite to trioleyl phosphate.[7][11][17][18][19]

Methodology:

-

Sample Preparation: Prepare a solution of trioleyl phosphite in a suitable deuterated solvent.

-

Oxidation: Induce oxidation by adding a controlled amount of a hydroperoxide (e.g., tert-butyl hydroperoxide) or by exposing the sample to air and heat over time.

-

NMR Analysis: Acquire 31P NMR spectra of the sample at various time points during the oxidation process.

-

Data Analysis:

-

Trioleyl phosphite will exhibit a characteristic chemical shift in the 31P NMR spectrum.

-

As the oxidation proceeds, a new peak corresponding to trioleyl phosphate will appear at a different chemical shift.

-

The relative integration of these two peaks can be used to quantify the extent of the reaction and determine the kinetics of the phosphite oxidation.

-

dot graph G { node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; A [label="Trioleyl Phosphite Sample"]; B [label="Induce Oxidation"]; C [label="Acquire 31P NMR Spectra"]; D [label="Monitor Disappearance ofPhosphite Peak"]; E [label="Monitor Appearance ofPhosphate Peak"]; F [label="Determine Reaction Kinetics"];

} caption: "31P NMR Workflow for Oxidation Monitoring"

Applications in Drug Development and Formulation

While the primary application of phosphite esters has been in the polymer industry, their antioxidant properties are relevant to the pharmaceutical field, particularly in the stabilization of lipid-based drug delivery systems and excipients.[20][21][22][23]

-

Stabilization of Lipid Excipients: Many lipid-based excipients used in oral and parenteral formulations are susceptible to oxidation. Trioleyl phosphite, due to its lipophilicity, can be incorporated into these formulations to prevent the degradation of sensitive lipids and maintain the stability and shelf-life of the drug product.[21]

-

Protection of Active Pharmaceutical Ingredients (APIs): For APIs that are sensitive to oxidation and are formulated in a lipid-based carrier, trioleyl phosphite can act as an in-situ antioxidant, protecting the drug from degradation.

-

Liposomal Formulations: Liposomes, which are phospholipid vesicles used for drug delivery, are prone to lipid peroxidation. The incorporation of lipophilic antioxidants like trioleyl phosphite into the lipid bilayer can enhance the stability of the liposomal formulation.[24][25][26][27][28]

Conclusion

This compound is a potent secondary antioxidant that operates by stoichiometrically decomposing hydroperoxides into non-radical, stable alcohols. This mechanism effectively inhibits the propagation of oxidative chain reactions, making it a valuable stabilizer for a wide range of materials. Its efficacy is further enhanced through synergistic interactions with primary antioxidants. The experimental protocols outlined in this guide provide a framework for researchers to quantify its antioxidant activity and explore its potential applications, including the stabilization of sensitive pharmaceutical formulations. A deeper understanding of its mechanism of action will facilitate the development of more robust and stable products across various scientific and industrial sectors.

References

- 1. Aromatized liposomes for sustained drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphite ester - Wikipedia [en.wikipedia.org]

- 3. azom.com [azom.com]

- 4. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. web.metrohmusa.com [web.metrohmusa.com]

- 9. US3277217A - Process for producing phosphate esters by oxidation of phosphites using hydrogen peroxide and organic peroxides as catalyst - Google Patents [patents.google.com]

- 10. agritrop.cirad.fr [agritrop.cirad.fr]

- 11. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 12. btsa.com [btsa.com]

- 13. researchgate.net [researchgate.net]

- 14. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidation stability of fats and oils in solid foods using the Rancimat method | Metrohm [metrohm.com]

- 16. Oxidative stability of marine phospholipids in the liposomal form and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 20. pharmaexcipients.com [pharmaexcipients.com]

- 21. Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemintel360.com [chemintel360.com]

- 23. Role of excipients and polymeric advancements in preparation of floating drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. jchemrev.com [jchemrev.com]

Early Studies on the Synthesis of Trioleyl Phosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational methods for the synthesis of trioleyl phosphite, a trialkyl phosphite ester. The document outlines the two primary synthetic strategies that emerged from early research: the direct reaction of oleyl alcohol with phosphorus trichloride and the transesterification of a parent phosphite ester. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visualizations of the reaction pathways.

Core Synthetic Methodologies

The synthesis of trioleyl phosphite has historically been approached through two main pathways. The choice of method often depends on the desired purity, scale, and available starting materials.

Direct Synthesis from Phosphorus Trichloride and Oleyl Alcohol

This method involves the direct reaction of phosphorus trichloride with three equivalents of oleyl alcohol. The reaction produces hydrogen chloride as a byproduct, which must be neutralized by a base to prevent side reactions and decomposition of the product.

Reaction Pathway:

Figure 1: Direct synthesis of trioleyl phosphite.

Experimental Protocol:

A detailed experimental protocol for the synthesis of a generic trialkyl phosphite using this method is described in early literature. The following is an adapted procedure for the synthesis of trioleyl phosphite:

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

-

Reagents: A solution of oleyl alcohol (3.0 equivalents) and a tertiary amine base, such as pyridine or triethylamine (3.0 equivalents), in an inert anhydrous solvent (e.g., diethyl ether or toluene) is charged into the flask.

-

Addition of PCl₃: A solution of phosphorus trichloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred alcohol-base mixture. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature, often between 0 and 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the reaction goes to completion. The progress of the reaction can be monitored by the precipitation of the amine hydrohalide salt.

-

Work-up: The precipitated salt is removed by filtration under an inert atmosphere. The filter cake is washed with fresh anhydrous solvent to recover any entrained product.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude trioleyl phosphite is then purified by vacuum distillation to remove any remaining volatile impurities.

Quantitative Data:

While specific data for early syntheses of trioleyl phosphite is scarce, yields for analogous trialkyl phosphites prepared by this method are typically in the range of 70-90%.

| Parameter | Value | Reference |

| Reactants | Oleyl Alcohol, Phosphorus Trichloride, Tertiary Amine | General Method |

| Solvent | Diethyl Ether or Toluene | General Method |

| Reaction Temp. | 0-10 °C (addition), RT or gentle heat (reaction) | General Method |

| Typical Yield | 70-90% (for analogous compounds) | General Method |

Transesterification of Triaryl Phosphites with Oleyl Alcohol

Transesterification offers an alternative route to trioleyl phosphite, often starting from a more stable and less reactive phosphite ester, such as triphenyl phosphite. This reaction is typically catalyzed by a basic catalyst and driven to completion by the removal of the more volatile alcohol or phenol byproduct. A patent from the era suggests the use of oleyl alcohol in such a process to produce trialiphatic phosphites[1].

Reaction Pathway:

Figure 2: Transesterification for trioleyl phosphite synthesis.

Experimental Protocol:

The following is a generalized procedure for the transesterification synthesis of trioleyl phosphite based on methods for other trialkyl phosphites:

-

Reaction Setup: A distillation apparatus is assembled with a reaction flask, a distillation head, a condenser, and a receiving flask. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Triphenyl phosphite (1.0 equivalent), oleyl alcohol (a slight excess, e.g., 3.3 equivalents), and a catalytic amount of a base (e.g., sodium methoxide or sodium phenoxide) are added to the reaction flask.

-

Reaction: The mixture is heated under reduced pressure. The temperature is gradually increased to a point where the phenol byproduct begins to distill off, thus driving the equilibrium towards the formation of trioleyl phosphite. The reaction temperature is carefully controlled to avoid decomposition of the product.

-

Completion and Work-up: The reaction is considered complete when the theoretical amount of phenol has been collected. The reaction mixture is then cooled.

-

Purification: The crude trioleyl phosphite is purified by vacuum distillation to separate it from any unreacted starting materials and catalyst residues.

Quantitative Data:

Yields for transesterification reactions can be high, often exceeding 85%, particularly when the removal of the byproduct is efficient.

| Parameter | Value | Reference |

| Reactants | Triphenyl Phosphite, Oleyl Alcohol | [1] |

| Catalyst | Sodium Methoxide or Sodium Phenoxide | [1] |

| Reaction Condition | Heating under reduced pressure | [1] |

| Typical Yield | >85% (for analogous compounds) | General Method |

Summary

The early studies on the synthesis of trioleyl phosphite laid the groundwork for the production of this and other long-chain trialkyl phosphites. Both the direct synthesis from phosphorus trichloride and the transesterification method are viable routes. The direct synthesis is often faster but requires careful handling of the corrosive and reactive phosphorus trichloride and the management of the amine hydrohalide byproduct. The transesterification method, while potentially slower, can offer a milder reaction pathway and is often easier to drive to completion through the removal of a volatile byproduct. The choice between these methods depends on factors such as the desired scale of production, purity requirements, and the availability and cost of the starting materials. Further research and process optimization have since refined these early methods for industrial applications.

References

literature review on phosphorous acid esters in polymer science

Phosphorous acid esters, commonly known as organophosphites or simply phosphites, are a critical class of additives in the polymer industry. They function primarily as secondary antioxidants, playing an indispensable role in protecting polymers from degradation during high-temperature processing and extending their service life. This technical guide provides an in-depth review of their mechanism of action, common types and applications, experimental evaluation, and performance data for researchers and scientists in polymer science and material development.

Core Mechanism of Action: Hydroperoxide Decomposition

During polymer processing (e.g., extrusion, injection molding) and long-term use, exposure to heat, shear, and oxygen initiates a free-radical chain reaction.[1] A key step in this auto-oxidation cycle is the formation of unstable hydroperoxides (ROOH) on the polymer backbone.[1] These hydroperoxides readily decompose into highly reactive and damaging alkoxy (RO•) and hydroxyl (•OH) radicals, which propagate further degradation, leading to chain scission, cross-linking, discoloration, and loss of mechanical properties.[2]

Phosphite esters act as hydroperoxide decomposers.[2] They intercept this degradation cycle by converting the unstable hydroperoxides into stable, non-radical alcohol products (ROH).[1] In this process, the trivalent phosphorus atom in the phosphite ester is oxidized to a pentavalent state, forming a stable phosphate ester.[3] This reaction is stoichiometric and highly efficient at the elevated temperatures typical of polymer processing.[4]

Synergy with Primary Antioxidants

Phosphites are rarely used in isolation; they exhibit a powerful synergistic effect when combined with primary antioxidants, such as hindered phenols.[2][3] While phosphites neutralize hydroperoxides, primary antioxidants function by scavenging free radicals (like ROO•), interrupting the degradation cycle at an earlier stage.[4] This dual-action system provides comprehensive protection: the primary antioxidant traps radicals, and the secondary phosphite antioxidant eliminates the hydroperoxides that are formed, preventing them from generating new radicals.[2][4] This combination is more effective than either antioxidant could provide alone.[4]

References

A Technical Guide to Phosphorous Acid Trioleyl Ester: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorous acid trioleyl ester, also known as trioleyl phosphite, is a versatile organophosphorus compound with significant industrial and research applications. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and analysis are presented, along with a visualization of its synthetic pathway. This document is intended to serve as a valuable resource for professionals in chemistry, materials science, and drug development.

Chemical Identity and Properties

This compound is the triester of phosphorous acid and oleyl alcohol. Its long, unsaturated alkyl chains, derived from oleyl alcohol, impart unique properties such as a liquid state at room temperature and solubility in organic solvents.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 13023-13-7 |

| Molecular Formula | C₅₄H₁₀₅O₃P |

| Molecular Weight | 833.38 g/mol |

| IUPAC Name | tris(octadec-9-enyl) phosphite |

| Synonyms | Trioleyl phosphite, Phosphorous acid tri[(Z)-9-octadecenyl] ester |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to light orange to yellow clear liquid |

| Density | 0.88 g/cm³ |

| Refractive Index | 1.47 |

| Boiling Point | 783.0 ± 59.0 °C (Predicted) |

| Flash Point | 225 °C |

| Solubility | Insoluble in water, soluble in various organic solvents. |

Synthesis of this compound

The synthesis of phosphite esters like trioleyl phosphite commonly involves the reaction of a phosphorus trihalide, such as phosphorus trichloride (PCl₃), with an alcohol. The oleyl alcohol provides the characteristic long, unsaturated alkyl chains.

Synthetic Pathway

The overall reaction for the synthesis of this compound from phosphorus trichloride and oleyl alcohol is depicted below. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis

This protocol is a general method for the synthesis of trialkyl phosphites and can be adapted for this compound.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Oleyl alcohol

-

Triethylamine (or another suitable base)

-

Anhydrous toluene (or another inert solvent)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up the reaction apparatus under a nitrogen atmosphere to prevent the hydrolysis of phosphorus trichloride.

-

In the three-necked flask, dissolve oleyl alcohol and triethylamine in anhydrous toluene.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of phosphorus trichloride in anhydrous toluene to the stirred mixture via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

The triethylamine hydrochloride precipitate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Analytical Methodologies

The characterization and purity assessment of this compound can be performed using various analytical techniques.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the protons in the oleyl chains, including the olefinic protons (~5.3-5.4 ppm), methylene protons adjacent to the phosphite oxygen, the long aliphatic chain methylene protons, and the terminal methyl protons.

-

¹³C NMR: Provides a map of all the carbon atoms in the molecule.

-

³¹P NMR: Will show a characteristic signal for the phosphorus atom in the phosphite ester.

-

Chromatographic Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the compound and identify any volatile impurities.

-

Thin-Layer Chromatography (TLC): A simple method to monitor the progress of the synthesis. A suitable staining agent, such as ammonium molybdate-tin(II) chloride, can be used to visualize the phosphorus-containing compounds.

Applications

This compound has several important industrial applications, primarily leveraging its antioxidant properties.

Polymer Stabilizer

Phosphite esters, including trioleyl phosphite, are widely used as secondary antioxidants in polymers such as plastics and rubber. They function by decomposing hydroperoxides, which are formed during the autooxidation of polymers when exposed to heat and oxygen. This prevents the degradation of the polymer, thereby improving its stability and lifespan.

The mechanism involves the phosphite ester being oxidized to a phosphate ester while reducing the hydroperoxide to a stable alcohol.

Cathode Additive in Lithium-Ion Batteries

Recent research has indicated that this compound can be used as a high-performance cathode additive in high-voltage lithium-ion batteries. Its presence in the electrolyte has been shown to improve the electrochemical performance and stability of the battery.

Potential Biomedical Applications

There is emerging interest in the use of this compound in biomedical applications and drug formulations. Its unique chemical properties may aid in targeted drug delivery and enhancing drug solubility. However, this is an area that requires further research.

solubility of Phosphorous Acid Trioleyl Ester in various organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Phosphorous Acid Trioleyl Ester, also known as Trioleyl Phosphite. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, a detailed experimental protocol for determining solubility, and a visualization of a general synthesis and purification workflow.

Core Topic: Solubility of this compound

This compound (C₅₄H₁₀₅O₃P) is a large, hydrophobic molecule due to the presence of three long-chain unsaturated oleyl groups. This structural feature dictates its solubility properties, making it readily miscible with a variety of organic solvents while being virtually insoluble in water. Its solubility in organic media is a critical parameter for its application in various fields, including as a polymer stabilizer, lubricant additive, and potentially as a component in drug delivery systems where it can enhance the solubility of active pharmaceutical ingredients (APIs).[1]

Data Presentation: Qualitative Solubility

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Hydrocarbons | Toluene, Hexane, Petroleum Ether | Expected to be highly soluble due to the nonpolar nature of both the solvent and the trioleyl phosphite molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Expected to be soluble . |

| Esters | Ethyl Acetate | Expected to be soluble . |

| Chlorinated Solvents | Dichloromethane, Chloroform | Expected to be soluble . |

| Alcohols | Ethanol, Methanol | Solubility is likely to be lower compared to nonpolar solvents due to the polarity of the hydroxyl group. May be sparingly soluble to soluble. |

| Polar Aprotic Solvents | Acetone, Acetonitrile | Expected to have moderate to good solubility . |

| Water | Water | Insoluble . |

Experimental Protocols

General Protocol for Synthesis of Trioleyl Phosphite

The synthesis of trialkyl phosphites like trioleyl phosphite is typically achieved through the reaction of phosphorus trichloride with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Oleyl alcohol

-

Anhydrous nonpolar organic solvent (e.g., petroleum ether, hexane, or toluene)

-

Tertiary amine base (e.g., triethylamine or pyridine)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis (three-neck flask, dropping funnel, condenser, stirrer)

Procedure:

-

A solution of oleyl alcohol and the tertiary amine base in the anhydrous solvent is prepared in a three-neck flask under an inert atmosphere.

-

The flask is cooled in an ice bath to control the exothermic reaction.

-

A solution of phosphorus trichloride in the same anhydrous solvent is added dropwise to the stirred alcohol/base mixture.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for a specified period to ensure the reaction goes to completion.

-

The precipitated amine hydrochloride salt is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure (rotary evaporation).

-

The crude trioleyl phosphite is then purified, typically by vacuum distillation, to yield the final product.

Standardized Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials:

-

This compound (high purity)

-

A range of organic solvents (e.g., Toluene, Hexane, Ethanol, Acetone) of analytical grade

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Vials with screw caps

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated refractometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid/liquid phase ensures that saturation is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment to allow the excess solute to settle.

-

For finely dispersed particles, centrifugation of the vials can be employed to achieve a clear separation of the saturated solution from the undissolved ester.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the collected solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining undissolved microparticles.

-

-

Quantification:

-

Determine the concentration of the this compound in the filtered, saturated solution using a suitable and pre-calibrated analytical method.

-

Gravimetric Analysis: If the solvent is volatile, a known volume of the saturated solution can be evaporated, and the mass of the remaining ester can be measured.

-

Chromatographic Analysis (HPLC or GC): This is a more precise method. The saturated solution will likely need to be diluted to fall within the linear range of the instrument's calibration curve.

-

Refractive Index: For binary solutions, a calibration curve of refractive index versus concentration can be created.

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solution (mol/L).

-

Mandatory Visualization

Caption: General workflow for the synthesis and purification of Trioleyl Phosphite.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Trioleyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and reactivity of trioleyl phosphite. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this organophosphorus compound. This document outlines the key physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and elucidates its mechanism of action as an antioxidant.

Introduction

Trioleyl phosphite, with the IUPAC name tris[(E)-octadec-9-enyl] phosphite, is an organophosphorus compound belonging to the phosphite ester family. These compounds are characterized by a central phosphorus(III) atom bonded to three alkoxy groups. Trioleyl phosphite is specifically comprised of a phosphite core esterified with three oleyl alcohol molecules. The oleyl chains are 18-carbon unsaturated fatty alcohols. Due to its molecular structure, trioleyl phosphite finds significant application as a secondary antioxidant and stabilizer in various polymeric materials.[1][2] Its primary function is to decompose hydroperoxides, which are key intermediates in the oxidative degradation of polymers, thereby preventing the propagation of radical chain reactions.[3][4]

Molecular Structure and Stereochemistry

The molecular formula of trioleyl phosphite is C₅₄H₁₀₅O₃P.[3] The central phosphorus atom is trivalent and adopts a trigonal pyramidal geometry, analogous to ammonia. The three oleyl groups are attached to the phosphorus atom via oxygen atoms.

A critical aspect of trioleyl phosphite's structure is the stereochemistry of the oleyl chains. The IUPAC name, tris[(E)-octadec-9-enyl] phosphite, explicitly indicates that the double bond between carbons 9 and 10 in each of the three octadecenyl chains has an (E)-configuration, commonly known as a trans-configuration. This geometric isomerism significantly influences the molecule's overall shape and packing ability, which in turn affects its physical properties and reactivity.

Due to the high flexibility of the long oleyl chains and the large number of atoms, generating a stable 3D conformer for computational analysis is challenging.[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅₄H₁₀₅O₃P | [3] |

| Molecular Weight | 833.4 g/mol | [3] |

| IUPAC Name | tris[(E)-octadec-9-enyl] phosphite | [3] |

| Appearance | Colorless to light orange/yellow clear liquid | - |

| Solubility | Typically soluble in organic solvents, insoluble in water.[5] | [5] |

Reactivity and Antioxidant Mechanism

Trioleyl phosphite functions as a secondary antioxidant by decomposing hydroperoxides (ROOH), which are formed during the primary oxidation of organic materials.[3][4][6] This process prevents the cleavage of hydroperoxides into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which would otherwise propagate the degradation cascade.[3]

The reaction mechanism involves the oxidation of the phosphite ester to the corresponding phosphate ester. In this redox reaction, the phosphorus(III) center is oxidized to phosphorus(V), while the hydroperoxide is reduced to an alcohol.[2][4]

The overall reaction is: P(OR)₃ + R'OOH → O=P(OR)₃ + R'OH (where R = oleyl and R' = a polymer backbone or other organic group)

Experimental Protocols

Synthesis of Trioleyl Phosphite

The synthesis of trialkyl phosphites is generally achieved by the reaction of phosphorus trichloride with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct.[7][8][9] The following is a representative protocol adapted for trioleyl phosphite.

Materials:

-

Phosphorus trichloride (PCl₃)

-

(E)-Octadec-9-en-1-ol (Oleyl alcohol)

-

Anhydrous triethylamine (Et₃N) or pyridine

-

Anhydrous, inert solvent (e.g., diethyl ether, hexane, or toluene)

Procedure:

-

A solution of oleyl alcohol (3.0 equivalents) and triethylamine (3.0 equivalents) in an anhydrous, inert solvent is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice-water bath.

-

A solution of phosphorus trichloride (1.0 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain a low reaction temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The resulting precipitate of triethylamine hydrochloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude trioleyl phosphite is then purified by vacuum distillation to yield the final product.

Analytical Characterization

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organophosphorus compounds.[10]

-

¹H NMR: The proton NMR spectrum of trioleyl phosphite is expected to show characteristic signals for the protons of the oleyl chains. These would include signals for the terminal methyl group, the aliphatic chain methylene groups, the allylic protons adjacent to the double bond, the vinylic protons of the double bond, and the methylene group protons adjacent to the phosphite ester oxygen.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. A ¹³C NMR spectrum for trioleyl phosphite is available on PubChem, confirming its experimental characterization.[3] The spectrum would display distinct signals for the various carbon atoms in the oleyl chains, including the olefinic carbons.

-

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. Trialkyl phosphites typically exhibit a single resonance in the region of +130 to +140 ppm relative to phosphoric acid. This chemical shift is highly sensitive to the electronic environment of the phosphorus atom.

General NMR Protocol:

-

A sample of trioleyl phosphite is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

¹H, ¹³C, and ³¹P NMR spectra are acquired on a high-resolution NMR spectrometer.

-

The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure.

5.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorptions for Trioleyl Phosphite:

-

C-H stretching (alkane): 2850-2960 cm⁻¹

-

C=C stretching (alkene): ~1650 cm⁻¹ (weak)

-

P-O-C stretching: A strong, broad band in the region of 1000-1100 cm⁻¹

-

=C-H out-of-plane bending (for the trans double bond): ~965 cm⁻¹

General IR Protocol:

-

A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded, and the absorption frequencies are correlated with known functional group vibrations.[11][12][13]

5.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

General MS Protocol:

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

Electron ionization (EI) or a softer ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) can be used.

-

The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined, which helps to confirm the molecular weight and aspects of the structure.

Conclusion

Trioleyl phosphite is a significant organophosphorus compound with a well-defined molecular structure and stereochemistry, characterized by a central phosphite core and three (E)-configured oleyl chains. Its primary utility as a secondary antioxidant is derived from its ability to efficiently decompose hydroperoxides. While detailed crystallographic and comprehensive spectroscopic data are limited due to its physical nature, its structure can be reliably confirmed through a combination of synthesis and standard analytical techniques such as NMR, IR, and mass spectrometry. The experimental protocols and mechanistic insights provided in this guide offer a foundational understanding for researchers and professionals working with this compound.

References

- 1. Mechanisms of Antioxidant Action of Phosphite and Phosphonite Esters | Semantic Scholar [semanticscholar.org]

- 2. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

- 3. nbinno.com [nbinno.com]

- 4. How Does Phosphite Antioxidants Work? [vinatiorganics.com]

- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US3335204A - Process for preparing trialkyl phosphites - Google Patents [patents.google.com]

- 9. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. IR _2007 [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Degradation Pathway of Trioleyl Phosphite

Disclaimer: The thermal degradation of trioleyl phosphite, P(O(CH₂)₈CH=CH(CH₂)₇CH₃)₃, has not been extensively characterized in publicly available literature. This guide, therefore, presents a scientifically reasoned, projected pathway based on the established chemistry of analogous phosphite esters, particularly short-chain alkyl phosphites, and the known thermal behavior of long-chain unsaturated hydrocarbons. The experimental data and specific reaction intermediates are illustrative and intended to provide a framework for researchers.

Introduction

Trioleyl phosphite is an organophosphorus compound utilized primarily as a secondary antioxidant and thermal stabilizer in various polymeric systems. Its structure, featuring a central phosphorus (III) atom esterified with three oleyl alcohol molecules, imparts excellent compatibility with organic matrices. The oleyl chains are long, unsaturated C18 hydrocarbon chains. In its stabilizing role, trioleyl phosphite is highly effective at decomposing hydroperoxides, which are key intermediates in the thermo-oxidative degradation of polymers.[1][2] However, at sufficiently high temperatures, the molecule itself will undergo thermal decomposition (pyrolysis), especially in an inert atmosphere. Understanding this intrinsic thermal degradation pathway is crucial for defining its operational limits, identifying potential degradation products, and developing more robust stabilization systems.

This guide provides a detailed overview of the two primary thermal pathways relevant to trioleyl phosphite: its function as a peroxide decomposer and its ultimate pyrolytic decomposition at higher temperatures.

Functional Pathway: Hydroperoxide Decomposition

At processing temperatures where polymers begin to oxidize, the primary role of a phosphite stabilizer is not to resist its own degradation, but to sacrificially react with polymer hydroperoxides (ROOH). This reaction converts the phosphite ester to a more stable phosphate ester and neutralizes the reactive hydroperoxides, preventing chain scission of the polymer backbone.[3]

The generally accepted mechanism is as follows:

Caption: Antioxidant action of trioleyl phosphite via peroxide reduction.

Intrinsic Thermal Degradation Pathway (Pyrolysis)

In the absence of hydroperoxides and at sufficiently high temperatures (typically >250-300°C), trioleyl phosphite will undergo pyrolytic decomposition. The pathway is projected from detailed studies on simpler analogues like triethyl phosphite and incorporates the influence of the long, unsaturated oleyl chains.[4]

Initiation: Homolytic Bond Cleavage

Quantum chemical calculations on triethyl phosphite have identified the C–O bond as the weakest link, with a bond dissociation energy of approximately 60 kcal/mol.[4] Cleavage of this bond is therefore the most probable initiation step. P-O bond scission is considered less likely.

-

P(O-R)₃ → P(OR)₂O• + R•

Where R is the oleyl chain (C₁₈H₃₅) and P(OR)₂O• is a phosphorus-centered radical.

Propagation and Product Formation

The initial radicals undergo a cascade of reactions, including hydrogen abstraction, beta-scission, and cyclization, leading to a complex mixture of products.

-

Fate of the Oleyl Radical (R•): The long-chain oleyl radical can undergo several reactions typical of hydrocarbon pyrolysis.

-

Hydrogen Abstraction: It can abstract a hydrogen atom from another trioleyl phosphite molecule or another hydrocarbon chain, propagating the radical process.

-

Beta-Scission: The radical can cleave at the beta position, breaking the C-C bond and forming a shorter alkyl radical and an alkene. This is a major pathway for the formation of volatile fragments.

-

Isomerization & Cyclization: The long chain can undergo internal hydrogen shifts and cyclization reactions.

-

Disproportionation/Combination: Radicals can terminate by reacting with each other.

-

-

Fate of the Phosphorus Radical (P(OR)₂O•): This oxygen-centered radical is highly reactive. It can rearrange and decompose, leading to various phosphorus-containing species. Studies on triethyl phosphite identified intermediates such as PO, PO₂, and HOPO at very high temperatures.[4] For trioleyl phosphite, decomposition would likely yield volatile phosphorus compounds and a non-volatile, phosphorus-rich char.

The proposed pyrolytic pathway is visualized below.

Caption: Proposed multi-step pyrolytic degradation of trioleyl phosphite.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal degradation pathway, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques. The following protocols are suggested for the analysis of trioleyl phosphite.

Thermogravimetric Analysis (TGA) Workflow

TGA measures the change in mass of a sample as a function of temperature, revealing thermal stability and decomposition stages.

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Detailed TGA Protocol:

-

Sample Preparation: Accurately weigh 5–10 mg of trioleyl phosphite into a ceramic (alumina) TGA pan.

-

Instrument: Use a calibrated thermogravimetric analyzer.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50–100 mL/min to ensure an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Record mass loss and temperature continuously throughout the run.

-

Analysis: Determine the onset temperature of decomposition (T_onset), temperatures for peak rates of decomposition (from the derivative curve), and the percentage of residual mass at 600°C.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as it is heated, identifying melting, boiling, and decomposition events (endothermic or exothermic).

Detailed DSC Protocol:

-

Sample Preparation: Accurately weigh 2–5 mg of trioleyl phosphite into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument: Use a calibrated differential scanning calorimeter.

-

Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 20–50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -50°C) to observe any low-temperature transitions.

-

Ramp the temperature from -50°C to 450°C at a heating rate of 10°C/min.

-

-

Data Collection: Record the differential heat flow as a function of temperature.

-

Analysis: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition), determining their onset temperatures, peak temperatures, and enthalpies (area under the peak).

Illustrative Quantitative Data

The following tables summarize the expected data from TGA and DSC analyses of trioleyl phosphite, based on the behavior of similar long-chain esters and organophosphorus compounds.

Table 1: Expected TGA Data for Trioleyl Phosphite in Nitrogen

| Parameter | Expected Value | Description |

| T_onset (5% Mass Loss) | 250 - 280 °C | Temperature at which significant thermal decomposition begins. |

| Decomposition Stage 1 | 280 - 400 °C | Major mass loss corresponding to the cleavage of oleyl chains and formation of volatile hydrocarbons. |

| Decomposition Stage 2 | 400 - 500 °C | Slower mass loss from the breakdown of higher molecular weight intermediates. |

| Residual Mass @ 600°C | 5 - 15 % | Represents the mass of non-volatile, phosphorus-rich char. |

Table 2: Expected DSC Data for Trioleyl Phosphite in Nitrogen

| Parameter | Expected Value | Description |

| Melting Point (T_m) | < 0 °C | As an oil, a glass transition (T_g) may be observed at low temperatures instead of a sharp melting point. |

| Boiling Point | > 350 °C (decomposes) | Unlikely to observe a distinct boiling point as decomposition occurs first. |

| Decomposition Event | 270 - 450 °C | A broad, complex exothermic peak (or series of peaks) indicating energy release during bond cleavage and rearrangement. |

| Enthalpy of Decomposition | -150 to -300 J/g | The negative sign indicates an exothermic process. |

Conclusion

The thermal degradation of trioleyl phosphite is a complex process governed by its dual role as a stabilizer and its intrinsic molecular stability. At moderate processing temperatures in the presence of oxygen, it functions effectively by reducing hydroperoxides to stable alcohols, thereby being oxidized to trioleyl phosphate. At higher temperatures, particularly in an inert environment, it is projected to undergo pyrolysis initiated by C-O bond homolysis. This leads to the formation of oleyl and phosphorus-centered radicals, which subsequently decompose into a wide array of volatile hydrocarbons, phosphorus-containing species, and a stable char residue. The detailed experimental protocols and illustrative data provided in this guide offer a robust framework for researchers to empirically investigate and validate the specific degradation kinetics and products of this important industrial additive.

References

- 1. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]

- 3. Phosphite ester - Wikipedia [en.wikipedia.org]

- 4. Unraveling the thermal decomposition kinetics of triethyl phosphite - Beijing Institute of Technology [pure.bit.edu.cn]

comprehensive spectroscopic data of Phosphorous Acid Trioleyl Ester (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Phosphorous Acid Trioleyl Ester, commonly known as trioleyl phosphite (CAS No. 13023-13-7). Given the limited availability of published experimental spectra for this specific large molecule, this document presents a detailed, predicted spectroscopic profile based on its chemical structure and by analogy to similar long-chain trialkyl phosphites. The information herein is intended to serve as a robust reference for the identification, characterization, and quality control of trioleyl phosphite in a research and development setting.

Chemical Structure and Properties

Trioleyl phosphite is the triester of phosphorous acid and oleyl alcohol. Its structure consists of a central phosphorus(III) atom bonded to three oleyl chains via oxygen atoms. The oleyl chain is an 18-carbon chain with a cis double bond at the C9 position.

-

Molecular Formula: C₅₄H₁₀₅O₃P

-

Molecular Weight: 833.40 g/mol

-

IUPAC Name: Tris((9Z)-octadec-9-en-1-yl) phosphite

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for trioleyl phosphite. These predictions are based on established chemical shift and fragmentation principles, as well as on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for Trioleyl Phosphite (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.34 | t | 6H | -CH=CH- (Olefinic) |

| ~3.9 - 4.1 | m | 6H | P-O-CH₂- |

| ~2.01 | m | 12H | -CH₂-CH=CH-CH₂- (Allylic) |

| ~1.65 | m | 6H | -O-CH₂-CH₂- |

| ~1.2 - 1.4 | m | 60H | -(CH₂)n- (Aliphatic chain) |

| ~0.88 | t | 9H | -CH₃ (Terminal) |

Table 2: Predicted ¹³C NMR Data for Trioleyl Phosphite (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~129 - 131 | -CH=CH- (Olefinic) |

| ~62 - 64 | P-O-CH₂- |

| ~32 | -CH₂-CH₂-CH=CH- |

| ~29 - 30 | -(CH₂)n- (Aliphatic chain) |

| ~27 | -CH₂-CH=CH-CH₂- (Allylic) |

| ~25 | -O-CH₂-CH₂- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ (Terminal) |

Table 3: Predicted ³¹P NMR Data for Trioleyl Phosphite (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~138 - 141 | s | P(OR)₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for Trioleyl Phosphite

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3005 | Medium | =C-H stretch (Olefinic) |

| 2925, 2855 | Strong | C-H stretch (Aliphatic) |

| ~1720 | Weak-Medium | P=O stretch (Oxidized impurity) |

| ~1655 | Weak | C=C stretch (Olefinic) |

| 1465 | Medium | C-H bend (Aliphatic) |

| ~1030 | Strong | P-O-C stretch |

| ~722 | Medium | -(CH₂)n- rock |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for Trioleyl Phosphite (Technique: ESI-MS)

| m/z | Ion | Notes |

| 833.79 | [M+H]⁺ | Predicted protonated molecule |

| 855.77 | [M+Na]⁺ | Predicted sodium adduct |

| 567.53 | [M - C₁₈H₃₅O]⁺ | Loss of one oleoxy group |

| 301.27 | [M - 2(C₁₈H₃₅O)]⁺ | Loss of two oleoxy groups |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a high molecular weight, non-polar liquid like trioleyl phosphite.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of trioleyl phosphite in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve non-polar compounds and its single residual proton peak at 7.26 ppm.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-